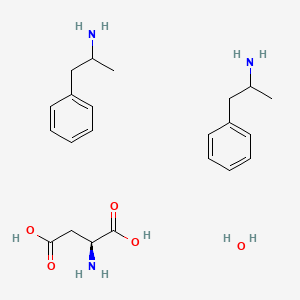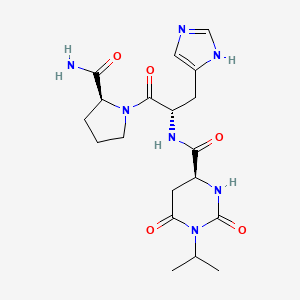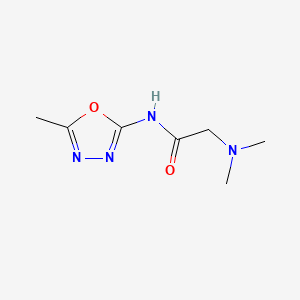
2-(p-(Dimethylamino)phenyl)-3-methyloxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(p-(Dimethylamino)phenyl)-3-methyloxazolidine is an organic compound that features a unique structure combining a dimethylamino group, a phenyl ring, and an oxazolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-(Dimethylamino)phenyl)-3-methyloxazolidine typically involves the reaction of p-(Dimethylamino)benzaldehyde with an appropriate amine and a carbonyl compound under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the oxazolidine ring. Common solvents used in this synthesis include ethanol and methanol, and the reaction is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity starting materials and efficient purification techniques, such as recrystallization or chromatography, ensures the production of high-quality compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(p-(Dimethylamino)phenyl)-3-methyloxazolidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups, such as amines or alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles like halides or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinones, while reduction can produce amines or alcohols. Substitution reactions typically result in various substituted derivatives of the original compound.
Applications De Recherche Scientifique
2-(p-(Dimethylamino)phenyl)-3-methyloxazolidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-(p-(Dimethylamino)phenyl)-3-methyloxazolidine involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with various enzymes and receptors, modulating their activity. The oxazolidine ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy. Detailed studies are required to fully elucidate the molecular pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(p-(Dimethylamino)phenyl)-3-methyloxazolidine include:
N,N-Dimethylaniline: A related compound with a dimethylamino group attached to a phenyl ring.
Phenylacetone: An organic compound with a phenyl group and a ketone functional group.
2-Phenylethylamine: A compound with a phenyl group attached to an ethylamine moiety.
Uniqueness
This compound is unique due to the presence of the oxazolidine ring, which imparts distinct chemical and physical properties. This ring structure enhances the compound’s stability and reactivity, making it suitable for various applications in research and industry.
Propriétés
Numéro CAS |
83522-07-0 |
|---|---|
Formule moléculaire |
C12H18N2O |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
N,N-dimethyl-4-(3-methyl-1,3-oxazolidin-2-yl)aniline |
InChI |
InChI=1S/C12H18N2O/c1-13(2)11-6-4-10(5-7-11)12-14(3)8-9-15-12/h4-7,12H,8-9H2,1-3H3 |
Clé InChI |
NRUMIWZSFODVAY-UHFFFAOYSA-N |
SMILES canonique |
CN1CCOC1C2=CC=C(C=C2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



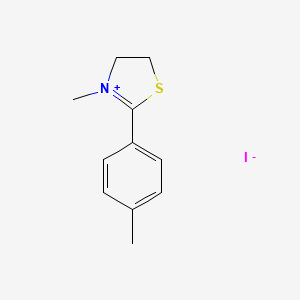
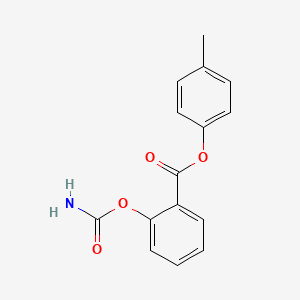
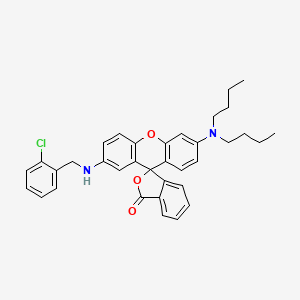
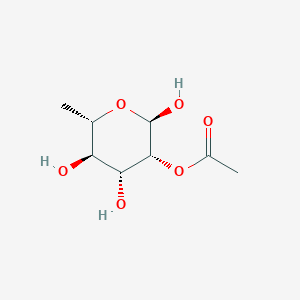

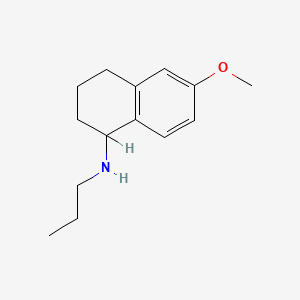
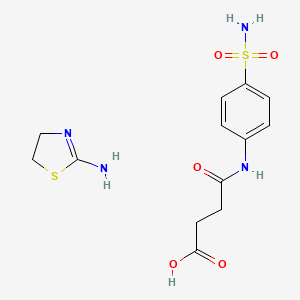
![6-[4-[(3-methylbutylamino)methyl]phenoxy]pyridine-3-carboxamide;hydrochloride](/img/structure/B12710578.png)

